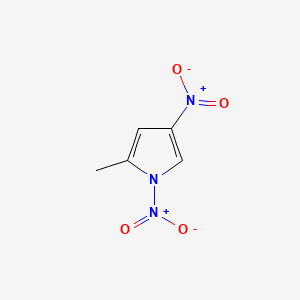
Psychotridine
Vue d'ensemble
Description
Psychotridine is an alkaloid found in some species of the genus Psychotria . It is a pyrroloindole and is a natural product found in Psychotria colorata .
Synthesis Analysis
The first enantioselective total synthesis and stereochemical assignment of (−)-psychotridine has been reported . The synthesis leveraged the modular and directed assembly of stereochemically defined cyclotryptamine monomers to introduce all five quaternary stereocenters with complete absolute and relative stereochemical control .Molecular Structure Analysis
The molecular formula of Psychotridine is C55H62N10 . The IUPAC name is 3-methyl-5,8b-bis [3-methyl-5- (3-methyl-1,2,3a,4-tetrahydropyrrolo [2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo [2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo [2,3-b]indole .Chemical Reactions Analysis
The synthesis of Psychotridine includes the introduction of four quaternary stereocenters with complete stereochemical control in a single step via the photoextrusion of three molecules of dinitrogen from an advanced intermediate and metal-catalyzed C–H amination reactions in challenging settings .Physical And Chemical Properties Analysis
The molecular weight of Psychotridine is 863.1 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Analgesic Effects
Psychotridine has been identified as having analgesic properties . It acts as a non-competitive NMDA receptor antagonist , which suggests its potential use in pain management . This could be particularly significant in developing new treatments for chronic pain conditions that are less reliant on opioid medications.
Neuropharmacology
In neuroscience, Psychotridine’s role as an NMDA receptor antagonist makes it a valuable compound for studying neuropharmacological processes. It could help in understanding the mechanisms of diseases like schizophrenia , where NMDA receptors are implicated .
Chemical Synthesis
The total synthesis of Psychotridine represents a significant achievement in organic chemistry. It involves the introduction of four quaternary stereocenters with complete stereochemical control . This synthesis process can provide insights into complex organic reactions and help develop new synthetic methodologies.
Pharmacology
In pharmacology, Psychotridine’s inhibition of dizocilpine binding to cortical membranes suggests potential applications in developing drugs for conditions like epilepsy and other neurological disorders where NMDA receptors play a key role .
Biochemistry
The enantioselective synthesis of Psychotridine allows for a detailed structural assignment of this pentameric alkaloid . This is crucial in biochemistry for understanding the structure-activity relationships of complex natural products.
Industrial Applications
While specific industrial applications of Psychotridine are not well-documented, the methodologies developed for its synthesis could be applied in industrial settings to create complex organic compounds . The ability to introduce multiple stereocenters in a single step is particularly valuable for the pharmaceutical industry.
Environmental Impact
The extraction and synthesis of Psychotridine must be considered from an environmental perspective. The plants from which it is derived, such as Psychotria colorata , are part of biodiverse ecosystems. Sustainable practices must be employed to ensure that these species are not overharvested .
Drug Discovery
Psychotridine’s diverse pharmacological properties, such as analgesic and potential antifungal activities, make it a candidate for drug discovery efforts. Its role in inhibiting platelet aggregation also suggests potential applications in cardiovascular medicine .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-5,8b-bis[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H62N10/c1-61-28-23-51(33-13-6-8-21-41(33)56-46(51)61)35-15-10-16-36-43(35)58-48-53(36,25-30-63(48)3)38-18-12-20-40-45(38)60-50-55(40,27-32-65(50)5)54-26-31-64(4)49(54)59-44-37(17-11-19-39(44)54)52-24-29-62(2)47(52)57-42-22-9-7-14-34(42)52/h6-22,46-50,56-60H,23-32H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJSMVZSIBHXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=C(C=CC=C21)C12CCN(C1NC1=CC=CC=C21)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H62N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046292 | |
| Record name | Psychotridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Psychotridine | |
CAS RN |
52617-25-1 | |
| Record name | 3a(1H),7′:3′a,3′′a(1′H,1′′H):7′′,3′′′a(1′′′H):7′′′,3′′′′a(1′′′′H)-Quinquepyrrolo[2,3-b]indole, 2,2′,2′′,2′′′,2′′′′,3,3′,3′′,3′′′,3′′′′,8,8′,8′′,8′′′,8′′′′,8a,8′a,8′′a,8′′′a,8′′′′a-eicosahydro-1,1′,1′′,1′′′,1′′′′-pentamethyl-, stereoisomer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52617-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psychotridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052617251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psychotridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Ethyl({[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene](/img/structure/B1217054.png)











